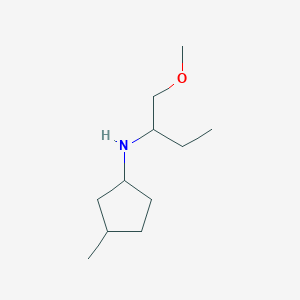

N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine

Description

N-(1-Methoxybutan-2-yl)-3-methylcyclopentan-1-amine is a tertiary amine featuring a 3-methylcyclopentyl backbone and an N-substituted 1-methoxybutan-2-yl group. The compound’s methoxy and alkyl substituents suggest moderate lipophilicity, making it a candidate for applications in organic synthesis, catalysis, or pharmaceutical intermediates. Its stereochemistry and substituent arrangement may influence reactivity and intermolecular interactions, particularly in chiral environments.

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine |

InChI |

InChI=1S/C11H23NO/c1-4-10(8-13-3)12-11-6-5-9(2)7-11/h9-12H,4-8H2,1-3H3 |

InChI Key |

MLRSUWACTZCMDC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC)NC1CCC(C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine typically involves the reaction of (1-methoxybutan-2-yl)hydrazine hydrochloride with a suitable cyclopentanone derivative. The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a solvent like acetone . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

Mechanism of Action

The mechanism of action of N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Cyclopentane-Based Amines

Example : (1R,3S)-3-Methoxycyclopentan-1-amine (CAS 1268522-02-6)

- Molecular Formula: C₆H₁₃NO

- Molecular Weight : 115.17 g/mol

- Key Features : Smaller molecular framework with a methoxy group directly attached to the cyclopentane ring.

- Comparison :

- The target compound’s 3-methyl group and extended N-(1-methoxybutan-2-yl) chain increase its molecular weight (~185.3 g/mol, estimated) and lipophilicity (LogP ~1.5 vs. 1.21 for the analog).

- The additional alkyl chain may enhance membrane permeability in biological systems but reduce solubility in polar solvents.

Aromatic and Olefinic Amines

Example: (E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine

- Molecular Formula : C₁₁H₁₆N₂

- Molecular Weight : 176.26 g/mol

- Key Features : Aromatic phenyl group and conjugated double bond.

- The cyclopentane core offers greater conformational rigidity compared to the flexible olefinic chain in the aromatic amine.

Amides with Directing Groups

Example : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

- Key Features : Benzamide scaffold with an N,O-bidentate directing group.

- Comparison :

- The target compound’s amine group lacks the carbonyl functionality of the amide, reducing its polarity (PSA ~35.25 Ų vs. 49.33 Ų for the amide).

- The methoxybutyl substituent may serve as a weaker directing group in metal-catalyzed reactions compared to the hydroxyl-containing analog.

Steroid-Derived Amines

Example : 2-Chloro-5-(((steroid backbone)-oxy)-N-methylpentan-1-amine

- Molecular Formula : Complex steroid-derived structure.

- Key Features : High molecular weight (>500 g/mol) with a steroidal backbone.

- Comparison :

- The target compound’s simplicity (cyclopentane vs. steroid core) enables easier synthesis and modification but limits steric complexity for specialized applications.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Features |

|---|---|---|---|---|---|

| N-(1-Methoxybutan-2-yl)-3-methylcyclopentan-1-amine | C₁₁H₂₂NO (est.) | ~185.3 | ~1.5 | ~35.25 | Cyclopentyl, methoxybutyl amine |

| (1R,3S)-3-Methoxycyclopentan-1-amine | C₆H₁₃NO | 115.17 | 1.21 | 35.25 | Cyclopentyl, methoxy, chiral |

| (E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine | C₁₁H₁₆N₂ | 176.26 | ~2.3 | ~49.8 | Aromatic, olefinic, N-methyl |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₂H₁₇NO₂ | 207.27 | ~1.8 | 49.33 | Benzamide, hydroxyl, N,O-bidentate |

Research Findings and Implications

- Lipophilicity and Solubility : The target compound’s methoxybutyl group likely enhances lipophilicity compared to smaller cyclopentane amines, making it more suitable for lipid-rich environments. However, its PSA (~35.25 Ų) suggests moderate polarity, balancing solubility in semi-polar solvents .

- Stereochemical Influence : The chirality of the cyclopentane ring (if present) could affect enantioselective interactions, similar to its (1R,3S)-methoxy analog .

- Reactivity : The tertiary amine may participate in alkylation or coordination reactions, though its directing capability is weaker than hydroxyl-containing analogs like the benzamide in .

Biological Activity

N-(1-Methoxybutan-2-yl)-3-methylcyclopentan-1-amine is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a cyclopentane ring substituted with a methyl group and an amine functional group, along with a methoxybutane side chain.

Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter systems and enzyme pathways. The following mechanisms have been proposed:

- Neurotransmitter Modulation : Compounds in this class may influence neurotransmitter release or receptor activity, potentially affecting mood and cognitive function.

- Enzyme Inhibition : Some derivatives exhibit inhibitory effects on enzymes such as Bruton's tyrosine kinase (BTK), which is significant in B-cell malignancies .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds related to this compound:

- Anticancer Efficacy : A study evaluated a related compound's cytotoxicity in glioblastoma cell lines, revealing significant growth inhibition (GI50 values in the nanomolar range) and enhanced effectiveness when combined with radiation therapy . This suggests that this compound may share similar properties.

- Neuropharmacological Studies : Investigations into the neuropharmacological effects indicate potential benefits in treating mood disorders by modulating serotonin pathways. The structure's similarity to known psychoactive compounds supports this hypothesis.

- Enzyme Inhibition Studies : Compounds derived from the same class have shown potent BTK inhibitory activity, which is crucial for developing treatments for autoimmune diseases and certain cancers .

Q & A

Basic: What are the established synthetic routes for N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via alkylation of 3-methylcyclopentan-1-amine with 1-methoxy-2-butanone under reductive amination conditions. Key factors include:

- Catalyst selection : Use of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts to optimize imine intermediate reduction .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while protic solvents (e.g., methanol) may reduce reaction rates .

- Temperature control : Reactions at 50–60°C improve kinetics without promoting side reactions like over-alkylation .

Yield optimization requires monitoring pH (neutral to slightly acidic) and iterative purification via column chromatography .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs)?

Methodological Answer:

Molecular docking studies (e.g., AutoDock Vina) can simulate binding affinities to receptors like serotonin or adrenergic GPCRs:

- Target preparation : Retrieve receptor structures (e.g., 5-HT2A from PDB) and prepare protonation states using tools like PROPKA .

- Ligand parameterization : Assign partial charges to the compound using Gaussian-based DFT calculations (B3LYP/6-31G* level) .

- Binding mode analysis : Compare results with structurally similar compounds (e.g., N-benzyl-2,2-dimethylcyclopentan-1-amine) to validate docking poses .

Discrepancies between predicted and experimental IC50 values may arise from solvation effects or conformational flexibility, necessitating MD simulations for refinement .

Basic: What spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify substituents on the cyclopentane ring (e.g., methyl at C3) and methoxybutan-2-yl chain. DEPT-135 distinguishes CH2 groups in the methoxy moiety .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 214.1912) and fragments (e.g., loss of methoxy group at m/z 169) .

- IR spectroscopy : Peaks at ~1100 cm⁻¹ (C-O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

Advanced: How does the methyl group at C3 of the cyclopentane ring influence stereoselectivity in pharmacological assays?

Methodological Answer:

The C3 methyl group induces steric hindrance, affecting enantioselective binding:

- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column) and test against targets like monoamine transporters .

- SAR studies : Compare with N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine () to quantify methyl’s role in potency.

- Crystallography : Co-crystallize the active enantiomer with a target (e.g., DAT) to map hydrophobic interactions .

Data may reveal >10-fold differences in Ki values between enantiomers due to steric clashes in the binding pocket .

Basic: What are common impurities in synthesis, and how are they mitigated?

Methodological Answer:

- Byproducts : Over-alkylated amines (e.g., tertiary amines) or ketone intermediates. Detect via GC-MS or LC-MS .

- Mitigation : Use excess amine to favor mono-alkylation, or employ protecting groups (e.g., Boc) for selective reactivity .

- Purification : Silica gel chromatography (hexane:EtOAc gradient) effectively isolates the target compound from dimers .

Advanced: How do conflicting bioactivity data from in vitro vs. in vivo studies arise, and how are they resolved?

Methodological Answer:

Discrepancies may stem from:

- Metabolic instability : Test hepatic microsomal stability (e.g., rat S9 fractions) to identify rapid oxidation of the methoxy group .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction; high binding (>95%) reduces in vivo efficacy .

- Species-specific metabolism : Compare metabolite profiles (LC-HRMS) across species (e.g., mouse vs. human hepatocytes) .

Adjust dosing regimens or modify the methoxy group to a metabolically stable surrogate (e.g., trifluoromethoxy) .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., cyclopentane ring oxidation) .

- Solution stability : Prepare stock solutions in DMSO or PBS (pH 7.4) and analyze by UV-Vis at 254 nm for precipitation or hydrolysis .

Advanced: What strategies differentiate this compound’s selectivity across amine transporters (e.g., SERT vs. NET)?

Methodological Answer:

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]citalopram for SERT) to measure Ki values .

- Mutagenesis studies : Engineer SERT/NET chimeras to identify binding pocket residues critical for selectivity .

- Comparative MD simulations : Map interaction energies (e.g., van der Waals, hydrogen bonds) with SERT (F341) vs. NET (Y152) .

The methoxybutan-2-yl chain may favor SERT due to hydrophobic interactions absent in NET .

Basic: What are validated analytical methods for quantifying the compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm) with MRM transitions (e.g., m/z 214→169) in plasma. Validate per FDA guidelines (LLOQ: 1 ng/mL) .

- Sample preparation : Protein precipitation (acetonitrile) or SPE (Oasis HLB cartridges) to minimize matrix effects .

Advanced: How can structure-based drug design optimize this compound for CNS penetration?

Methodological Answer:

- LogP optimization : Modify the methoxy group to balance lipophilicity (target LogP 2–3) using ClogP calculations .

- Blood-brain barrier (BBB) assays : Measure Papp in MDCK-MDR1 monolayers; aim for efflux ratio <2.5 .

- In silico predictions : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with high CNS MPO scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.